硼酸铝盐

描述

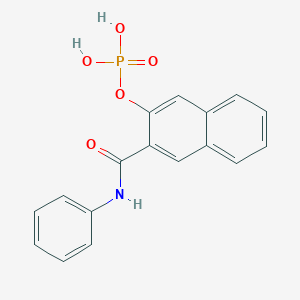

“Boric acid, aluminum salt” is a compound that is typically encountered as a white, granular powder or crystal needles . It is prepared by heating aluminum oxide (Al2O3) with boric acid (B2O3) and is commonly used in glass and ceramics . Boric acid is a weak monobasic Lewis acid of boron . It is also known as hydrogen borate, boracic acid, and orthoboric acid .

Synthesis Analysis

Aluminium borate whiskers were successfully synthesized by the wet molten salt method at 800°C through control of the aluminum/boron atomic ratio and synthesis temperature . Boric acid has been proven to be a good substitute for conventional acidic catalytic materials and has successfully catalyzed various organic conversions useful in day-to-day chemistry lab such as addition, esterification, substitution, and condensation type of reactions .

Molecular Structure Analysis

The molecular structure of boric acid consists of trigonal planar boron atoms, each surrounded by three hydroxyl (OH) groups . The chemical structure of boric acid can be represented as: B(OH)3 .

Chemical Reactions Analysis

Boric acid is a versatile catalyst in organic synthesis . It has displayed its catalytic efficiency in various organic transformations such as amidation, esterification, Michael addition, transesterification, ipso-hydroxylation, Biginelli reaction, decarboxylation, halogenation reaction, condensation reactions, Friedel-Crafts reactions, Tishchenko reactions, reactions involving protection and deprotection of functional groups and multicomponent reactions involved in the synthesis of nitrogen and oxygen heterocycles .

Physical And Chemical Properties Analysis

“Boric acid, aluminum salt” is a white, granular powder or crystal needles . It is non-flammable . The density and surface tension of the proposed molten salt system of different components Na3AlF6-AlF3-CaF2-BAD were measured by Archimedes and separation methods at 940–980°C .

科学研究应用

制氢与防腐蚀:

- 含硼酸的含铝化合物因其在制氢中的动力学性质而受到研究,特别是在与原子反应堆和水冷却系统相关的方面 (Salakhova 等人,2018).

- 硼酸作为铈转化涂层中加速剂以增强其防腐性能的作用也已得到研究。这在汽车、航空航天和装饰应用中尤为重要 (Cruz-Hernández 等人,2014).

铝阳极氧化:

- 研究深入探讨了硼酸/硼酸盐溶液中铝阳极氧化膜的形成和击穿,这对于提高材料的耐久性和性能至关重要 (Li 等人,1997).

金属成形中的润滑:

- 硼酸已被评估为成形铝合金板的干润滑剂。它与商用润滑剂相当,并且对环境安全,使其对工业应用具有重要意义 (Rao & Wei, 2001).

保护涂层和密封剂:

- 研究探索了在铈或钇盐的热溶液中密封阳极氧化铝合金,其中使用了硼硫酸阳极氧化铝合金。这与增强耐腐蚀性和耐久性尤为相关 (Mansfeld 等人,1998).

健康和环境相互作用:

- 硼酸对铝诱导的肝毒性和遗传毒性的保护作用已得到研究,表明在减轻铝毒性方面具有潜在的医学应用 (Turkez 等人,2011).

废水中硼的去除:

- 使用铝作为牺牲阳极在电凝中去除硼酸废水中的硼的有效性已得到研究,重点介绍了一种处理高硼含量废水的方法 (Kartikaningsih 等人,2016).

材料增强:

- 硼酸在由氧化铝和硼酸形成、微观结构和性能的铝硼酸陶瓷中的作用已经过检验,表明可以创造具有特定理想性能的材料 (Hernández 等人,2017).

阳极氧化工艺中的电解质使用:

- 研究比较了在铝的阳极氧化工艺中使用不同电解质(包括硼酸),重点关注形成的阳极氧化铝层的厚度和质量 (Gombár 等人,2014).

纳米摩擦学和磨损行为:

- 使用原子力显微镜探索了硼酸处理过的铝表面的表面形态和摩擦特性,为其作为有效固体润滑剂的使用提供了见解 (Mirmiran 等人,1999).

硼化合物对抗铝诱导的神经毒性:

- 对硼化合物对抗铝诱导的神经毒性和遗传毒性的保护作用的研究表明了潜在的治疗应用 (Turkez 等人,2022).

安全和危害

High concentrations of boric acid can potentially lead to reproductive problems, possible kidney damage, endocrine disruption, increased liver enzymes, abdominal pain, allergic reaction, burning sensation, irritation, central nervous system (CNS) stimulation, CNS depression, diarrhea, rash, and vomiting . The general population is primarily exposed to boric acid, its salts, and its precursors naturally through food (such as fruits and vegetables) and drinking water .

未来方向

The basic salt spray (SS) test is relatively simple and dates back to 1914 . The success of such vaccines depends on their ability to elicit long-lasting immunity and protection from subsequent infections . This potency is highly dependent on adjuvants, which are incorporated in the vaccines to boost the immune response .

属性

IUPAC Name |

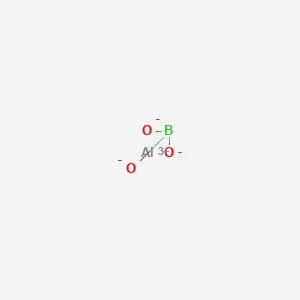

aluminum;borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.BO3/c;2-1(3)4/q+3;-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMOMXZKOWKUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlBO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884308 | |

| Record name | Boric acid, aluminum salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boric acid, aluminum salt | |

CAS RN |

11121-16-7 | |

| Record name | Aluminum borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011121167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid, aluminum salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, aluminum salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C1HEM26VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。